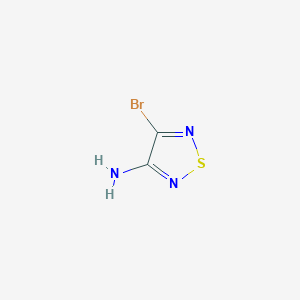
4-Bromo-1,2,5-thiadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1,2,5-thiadiazol-3-amine is a heterocyclic compound with the molecular formula C2H2BrN3S. It is a derivative of thiadiazole, a five-membered ring containing sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Mecanismo De Acción
Target of Action
Compounds containing the thiadiazole ring, such as 4-bromo-1,2,5-thiadiazol-3-amine, have been found to interact strongly with biological targets due to their mesoionic nature . This allows them to cross cellular membranes and exert a broad spectrum of biological activities .
Mode of Action
It is known that the incorporation of bromine atoms improves the electrical deficiency of bromobenzo-bis-thiadiazoles, increasing their reactivity in aromatic nucleophilic substitution reactions . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Thiadiazole derivatives have been found to disrupt processes related to dna replication, inhibiting the replication of both bacterial and cancer cells . This suggests that this compound may have similar effects on biochemical pathways.
Pharmacokinetics
It has been suggested that due to its high gi absorption and lipophilicity, it may have good bioavailability .
Result of Action
Given the known effects of thiadiazole derivatives, it is possible that this compound could have cytotoxic effects, disrupting dna replication and inhibiting cell proliferation .
Action Environment
It is known that the compound is stable under normal storage conditions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-Bromo-1,2,5-thiadiazol-3-amine typically involves the bromination of 1,2,5-thiadiazole-3-amine. One common method includes dissolving 1,2,5-thiadiazole-3-amine in an acid solution, followed by the addition of bromine. The reaction is carried out in the presence of an oxidant to obtain the brominated product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized to reduce production costs, minimize waste, and ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1,2,5-thiadiazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It can undergo cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Cross-Coupling Reactions: These reactions often require palladium catalysts and are conducted under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an amino-substituted thiadiazole .
Aplicaciones Científicas De Investigación
4-Bromo-1,2,5-thiadiazol-3-amine has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Thiadiazole: Another isomer of thiadiazole with different substitution patterns.
1,2,4-Thiadiazole: Known for its use in pharmaceuticals and agrochemicals.
1,3,4-Thiadiazole: Widely studied for its biological activities.
Uniqueness
4-Bromo-1,2,5-thiadiazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom makes it particularly reactive in substitution and cross-coupling reactions, allowing for the synthesis of a wide variety of derivatives .
Propiedades
IUPAC Name |
4-bromo-1,2,5-thiadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrN3S/c3-1-2(4)6-7-5-1/h(H2,4,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHIASPVRDDPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSN=C1Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
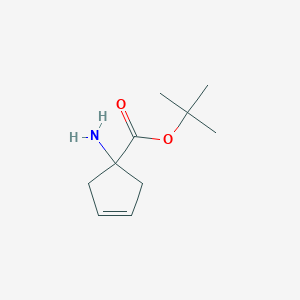
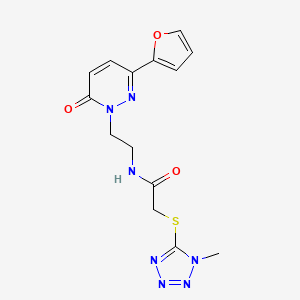
![N-(4-fluorophenyl)-3-[(hydroxyimino)methyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B2889971.png)
![tert-Butyl 7-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2889975.png)
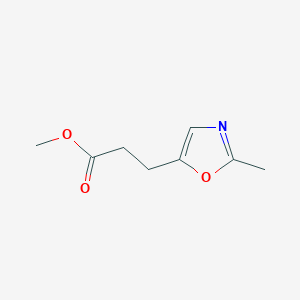
![2-((pyridin-3-ylmethyl)amino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2889977.png)

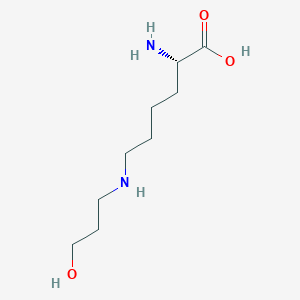
![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2889983.png)
![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2889986.png)

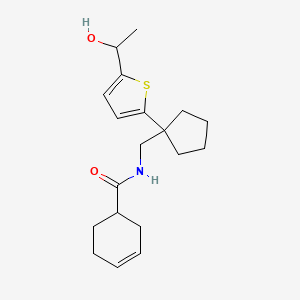

![N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2889991.png)
